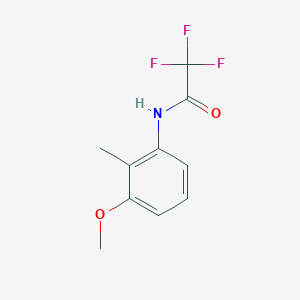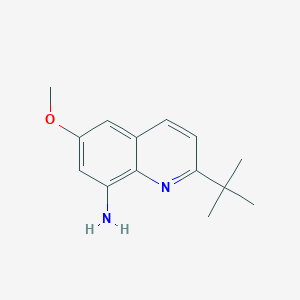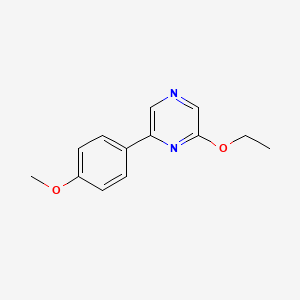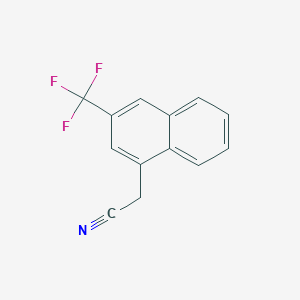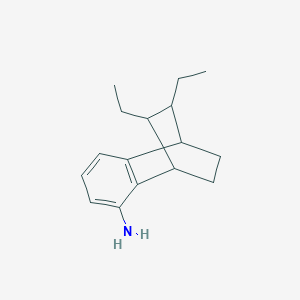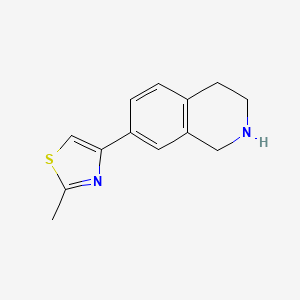![molecular formula C16H11NO B11877903 isoindolo[2,1-b]isoquinolin-5(7H)-one CAS No. 84245-28-3](/img/structure/B11877903.png)
isoindolo[2,1-b]isoquinolin-5(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoindolo[2,1-b]isoquinolin-5(7H)-one is a heterocyclic compound that has garnered significant interest in the field of organic chemistry due to its unique structural features and potential applications. This compound is characterized by a fused ring system that includes both isoindole and isoquinoline moieties, making it a valuable scaffold for the development of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing isoindolo[2,1-b]isoquinolin-5(7H)-one involves the Rh(III)-catalyzed cascade annulation of N-(pivaloyloxy)benzamides with 2-alkynyl aldehydes. This reaction proceeds through sequential alkyne insertion followed by the addition of the amide nitrogen to the aldehyde, resulting in the formation of the desired product . Another approach involves the oxidative annulation of isoquinolones with diazoketoesters, which features an in situ deacylation step to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the aforementioned synthetic routes provide a foundation for potential large-scale synthesis. The use of Rh(III) catalysts and the optimization of reaction conditions could be adapted for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Isoindolo[2,1-b]isoquinolin-5(7H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to yield different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include Rh(III) catalysts, diazoketoesters, and N-(pivaloyloxy)benzamides . Reaction conditions often involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include various substituted this compound derivatives, which can be further diversified for specific applications .
Scientific Research Applications
Isoindolo[2,1-b]isoquinolin-5(7H)-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of isoindolo[2,1-b]isoquinolin-5(7H)-one involves its interaction with specific molecular targets and pathways. For example, certain derivatives of this compound have been shown to inhibit topoisomerase I, an enzyme involved in DNA replication and transcription . This inhibition can lead to the disruption of cellular processes and the induction of cell death in cancer cells.
Comparison with Similar Compounds
Isoindolo[2,1-b]isoquinolin-5(7H)-one can be compared with other similar compounds, such as:
Isoindolo[2,1-a]isoquinolin-5(7H)-one: This compound has a similar fused ring system but differs in the position of the nitrogen atom.
Indolo[2,3-b]quinoline: Another heterocyclic compound with a fused ring system, but with different structural features and reactivity.
Isoquinoline derivatives: These compounds share the isoquinoline moiety but lack the fused isoindole ring, resulting in different chemical properties and applications.
This compound stands out due to its unique combination of isoindole and isoquinoline rings, which confer distinct chemical reactivity and potential for diverse applications.
Properties
CAS No. |
84245-28-3 |
|---|---|
Molecular Formula |
C16H11NO |
Molecular Weight |
233.26 g/mol |
IUPAC Name |
7H-isoindolo[2,1-b]isoquinolin-5-one |
InChI |
InChI=1S/C16H11NO/c18-16-14-8-4-1-5-11(14)9-15-13-7-3-2-6-12(13)10-17(15)16/h1-9H,10H2 |
InChI Key |
WHUPHAJUIWJOFO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=CC4=CC=CC=C4C(=O)N31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



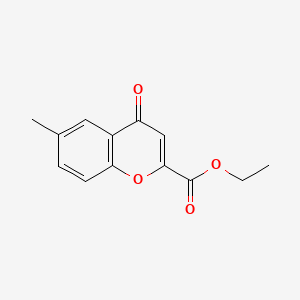
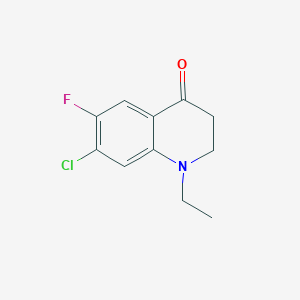

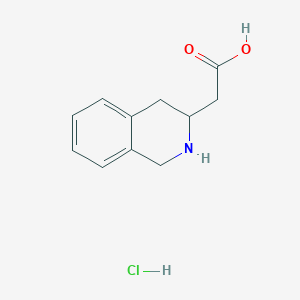
![4-(Furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B11877879.png)
